2,3-Dichloro-2-ethylhexanoic acid
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Overview
Description
2,3-Dichloro-2-ethylhexanoic acid is an organic compound characterized by the presence of two chlorine atoms and an ethyl group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-2-ethylhexanoic acid typically involves the chlorination of 2-ethylhexanoic acid. This process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction proceeds via a free radical mechanism, where chlorine radicals attack the 2-ethylhexanoic acid, leading to the substitution of hydrogen atoms with chlorine atoms at the 2 and 3 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-2-ethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2,3-Dichloro-2-ethylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-2-ethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the ethyl group can influence the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
2,3-Dichlorobutanoic acid: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
2,3-Dichloropropanoic acid: Even shorter carbon chain, leading to different reactivity and applications.
Uniqueness
2,3-Dichloro-2-ethylhexanoic acid is unique due to the combination of its chlorine atoms and ethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
91651-77-3 |
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Molecular Formula |
C8H14Cl2O2 |
Molecular Weight |
213.10 g/mol |
IUPAC Name |
2,3-dichloro-2-ethylhexanoic acid |
InChI |
InChI=1S/C8H14Cl2O2/c1-3-5-6(9)8(10,4-2)7(11)12/h6H,3-5H2,1-2H3,(H,11,12) |
InChI Key |
ISZBAEQWTLBMEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)(C(=O)O)Cl)Cl |
Origin of Product |
United States |
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